molecular formula C12H18ClNO B13311318 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13311318
M. Wt: 227.73 g/mol
InChI Key: WQMOMJSSPCLACE-UHFFFAOYSA-N
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Description

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is a secondary amine-alcohol derivative characterized by a pentan-1-ol backbone substituted at the 4-position with a (3-chlorophenyl)methylamino group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3

InChI Key

WQMOMJSSPCLACE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-chlorobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Research Implications and Gaps

  • Physical Properties: Melting points and solubility data for 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol are absent in the provided evidence, limiting direct comparisons.

Biological Activity

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is an organic compound characterized by its unique structure, which includes both an alcohol and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClNC_{12}H_{16}ClN with a molecular weight of approximately 227.73 g/mol. Its structure comprises a pentan-1-ol backbone linked to a 3-chlorophenyl group through a methylamino connection. The presence of the chlorine atom enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amine group can form hydrogen bonds, while the chlorophenyl moiety may facilitate additional interactions through halogen bonding. These interactions modulate enzyme activities and influence various cellular pathways, potentially leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

In addition to antimicrobial properties, there is growing evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The dual functional groups (amine and alcohol) enhance its interaction capabilities, which could be pivotal in targeting cancerous cells effectively .

Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InteractionModulates enzyme activities through specific binding

Case Study: Anticancer Activity

A study conducted on a series of analogs related to this compound demonstrated that structural modifications significantly impacted their biological activity. The findings indicated that compounds with enhanced lipophilicity exhibited improved cellular uptake and cytotoxicity against breast cancer cell lines, highlighting the importance of chemical structure in determining biological efficacy .

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